2-Phenyl-1-[(1S)-1-phenylethyl]aziridine
Description
Fundamental Principles of Aziridine (B145994) Ring Chemistry
Aziridines are three-membered heterocyclic organic compounds containing one nitrogen atom and two carbon atoms. fiveable.mewikipedia.org The defining feature of the aziridine ring is its significant angle strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain, estimated to be around 26-27 kcal/mol, is the primary driver of their chemical reactivity. clockss.org
Key principles of aziridine chemistry include:
Ring Strain and Reactivity : The high degree of ring strain makes aziridines susceptible to ring-opening reactions when treated with a wide variety of nucleophiles. fiveable.mewikipedia.org This reactivity allows for the stereospecific introduction of two functional groups onto adjacent carbon atoms, making them valuable synthetic intermediates for producing compounds like amino acids and other nitrogen-containing molecules. fiveable.meclockss.org
Nucleophilic Ring-Opening : The cleavage of the carbon-nitrogen bond in the aziridine ring by a nucleophile is a cornerstone of their chemistry. wikipedia.orgslideshare.net The regioselectivity of this attack is influenced by the substituents on the aziridine ring and the reaction conditions. In "activated" aziridines, where the nitrogen atom bears an electron-withdrawing group, the ring is more susceptible to nucleophilic attack. clockss.org Conversely, "non-activated" aziridines with N-alkyl or N-H substituents typically require acid catalysis or quaternization to facilitate ring-opening. clockss.org
Basicity and Nitrogen Inversion : The nitrogen atom in an aziridine is basic, though less so than in acyclic amines, due to the increased s-character of the nitrogen's lone pair of electrons. wikipedia.org The strained ring also increases the energy barrier for nitrogen inversion, the process by which the nitrogen atom and its substituent move through the plane of the carbon atoms. This can allow for the isolation of stable, chiral N-substituted aziridines. fiveable.mewikipedia.org
Overview of N-(1-Phenylethyl)aziridine Scaffolds in Asymmetric Transformations
The N-(1-phenylethyl) group is a widely used and effective chiral auxiliary. When attached to an aziridine ring, as in 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine, it creates a powerful chiral scaffold for asymmetric synthesis. The chirality of the (1S)-1-phenylethyl group effectively biases the reactivity of the aziridine ring, enabling highly stereoselective transformations.
These scaffolds are particularly valuable in diastereoselective ring-opening reactions. The chiral N-substituent directs the nucleophilic attack to one of the two ring carbons, and from a specific face, controlling the absolute stereochemistry of the resulting product. For instance, the regioselective reductive ring-opening of 2-substituted N-(1-phenylethyl)aziridines is a key step in the synthesis of various amino alcohols. nih.gov
Research has demonstrated the utility of these scaffolds in the synthesis of biologically important molecules. For example, N-(1-phenylethyl)aziridine-2-carboxylate esters serve as precursors for the synthesis of compounds like N-Boc-norpseudoephedrine and N-Boc-norephedrine through reactions involving organometallic reagents followed by reduction and deprotection steps. nih.gov The synthesis of sphingolipid analogues has also been achieved using aziridine ketones derived from N-(1-phenylethyl)aziridine precursors. nih.gov
The effectiveness of the N-(1-phenylethyl) group as a chiral director is highlighted in various synthetic routes. The general strategy often involves the creation of the chiral aziridine followed by a key ring-opening step that sets the stereochemistry of the target molecule.
Data Tables
Table 1: Examples of Aziridines Prepared by Reduction of Oximes
This table illustrates a general method for synthesizing aziridines, including the parent 2-phenylaziridine (B142167) structure, through the reduction of ketoximes and aldoximes. orgsyn.org
| Parent Ketone or Aldehyde | Aziridine Product | Physical State | Yield (%) |
| Acetophenone | 2-Phenylaziridine | Oil | 17 |
| Phenylacetaldehyde | 2-Phenylaziridine | Oil | 34 |
| 1-Acetonaphthone | 2-(α-Naphthyl)-aziridine | M.P. 66–67°C | 64 |
| 3-Phenyl-2-butanone | 2-(α-Methylbenzyl)-aziridine | Oil | 38 |
Table 2: Ring-Opening of N-Pyridinium Aziridines
This table shows results from a study on the bromide-promoted, nickel-catalyzed cross-coupling of N-pyridinium aziridines, demonstrating a modern approach to functionalizing the aziridine ring. researchgate.net The initial aziridine is activated as a pyridinium (B92312) salt before undergoing a stereoconvergent ring-opening and coupling with an organozinc nucleophile.
| Entry | Organozinc Reagent (RZnX) | Product (Coupling with R) | Yield (%) |
| 1 | n-BuZnBr | 6a | 75 |
| 2 | (3-phenylpropyl)ZnBr | 6b | 73 |
| 3 | (3-(TBSO)propyl)ZnBr | 6c | 68 |
| 4 | (4-chlorobutyl)ZnBr | 6d | 65 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
666845-40-5 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-phenyl-1-[(1S)-1-phenylethyl]aziridine |
InChI |
InChI=1S/C16H17N/c1-13(14-8-4-2-5-9-14)17-12-16(17)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3/t13-,16?,17?/m0/s1 |
InChI Key |
UKEOYMRKZNJBTJ-IGEOTXOUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC2C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Diverse Transformations of 2 Phenyl 1 1s 1 Phenylethyl Aziridine Derivatives
Nucleophilic Aziridine (B145994) Ring Opening Reactions
The nucleophilic ring-opening of aziridines is a cornerstone of their synthetic utility. wikipedia.orgmdpi.com For non-activated aziridines, such as those with an N-alkyl substituent like the (1S)-1-phenylethyl group, the reaction typically requires activation by an electrophile, such as a protic or Lewis acid. bioorg.orgnih.gov This activation forms a more reactive aziridinium (B1262131) ion, which is then susceptible to nucleophilic attack. bioorg.orgnih.govfrontiersin.org The attack can theoretically occur at either of the ring's carbon atoms (C2 or C3), and the outcome is governed by a combination of steric and electronic factors. frontiersin.orgnih.gov
Regioselective and Stereospecific Ring Opening
The reactions of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine derivatives often proceed with high levels of regio- and stereocontrol, making them valuable chirons in asymmetric synthesis. nih.gov The regioselectivity—the site of nucleophilic attack—is typically directed to the less substituted carbon atom (C3) or the more electronically activated benzylic carbon (C2). nih.goviitk.ac.in
Halide anions are effective nucleophiles for the ring-opening of activated aziridines. The reaction of chiral (2R,1'R)-2-acyl-(1'-phenylethyl)aziridines with acid chlorides results in the formation of acylaziridinium ion intermediates. bioorg.org These intermediates are then opened by the chloride anion, which is released from the acid chloride, to produce β-amino-α-chlorocarbonyl compounds. bioorg.org
In another strategy, enantiopure (1-phenylethyl)aziridines are treated with trimethylsilyl (B98337) iodide (TMSI). researchgate.net This forms an aziridinium ion, which is subsequently opened by the iodide ion to yield an iodinated product. researchgate.net This method was used in the synthesis of sphingolipid analogues, where the aziridine ring was opened with iodotrimethylsilane (B154268) to afford a protected diamine. nih.gov
The use of fluoride (B91410) as a nucleophile has also been demonstrated. In a synthetic strategy towards the antimicrobial agent florfenicol, an aziridine ketone derivative was reduced to an alcohol and then subjected to ring-opening with hydrogen fluoride (HF). nih.gov
Table 1: Ring Opening of this compound Derivatives with Halide Nucleophiles
| Aziridine Derivative | Reagent | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| (2R,1'R)-2-Acyl-(1'-phenylethyl)aziridine | Acid Chloride | Chloride (Cl⁻) | β-Amino-α-chlorocarbonyl compound | bioorg.org |
| N-(1-phenylethyl)aziridine derivative | Iodotrimethylsilane (TMSI) | Iodide (I⁻) | Protected diamine | nih.govresearchgate.net |
| (2R,1'S,1''S)-Aziridine alcohol | Hydrogen Fluoride (HF) | Fluoride (F⁻) | (1S,2S)-Fluorinated amino alcohol | nih.gov |
Nitrogen-based nucleophiles, particularly azides and amines, are commonly used to open aziridine rings, providing direct routes to valuable 1,2-diamines and azido (B1232118) amines. organic-chemistry.orgchemrxiv.orgrsc.org The ring-opening of 2-phenyl-N-tosylaziridines with sodium azide (B81097) occurs selectively at the benzylic position. organic-chemistry.org A catalyst-free approach using sodium azide in poly(ethylene glycol) has been shown to be highly efficient, yielding 2-azido amines in excellent yields with high regio- and stereoselectivity. organic-chemistry.org
The aminolysis of aziridines, or the reaction with amines, can be performed under catalyst- and solvent-free conditions. rsc.org The reaction of trisubstituted ethynyl (B1212043) aziridines with various amines proceeds with complete regio- and stereoselective control to form unique vicinal diamines. researchgate.net Furthermore, a tandem stereospecific ring-opening and C-H amination using aziridines with secondary cyclic amines has been achieved under visible light-mediated photoredox catalysis. lookchem.com
Carbon-based nucleophiles such as organometallic reagents, cyanides, and enolates can also open the aziridine ring, enabling the formation of carbon-carbon bonds. wikipedia.org However, unlike heteroatom nucleophiles, carbon nucleophiles can sometimes attack in a less regioselective manner. clockss.org The ester functionality often present in aziridine derivatives can also be susceptible to attack by these strong nucleophiles. clockss.org
The addition of organometallic reagents like phenyllithium (B1222949) and Grignard reagents to N-(1-phenylethyl)aziridine derivatives has been successfully employed in the synthesis of various compounds. nih.gov For instance, the synthesis of intermediates for drugs like (R,R)-formoterol and (R)-tamsulosin involved the arylation of a Weinreb amide derived from (2R,1'R)-5f with an organometallic reagent to form an aziridine ketone. nih.gov The reaction of enediolates, generated from carboxylic acids, with activated aziridines has also been explored as a route to γ-amino acids. mdpi.com
Oxygen-based nucleophiles are widely used for the regioselective ring-opening of aziridines. frontiersin.orgnih.gov The reaction of N-(1-phenylethyl)aziridine derivatives with acetic acid is a common method to introduce an acetate (B1210297) group, which can then be hydrolyzed to an alcohol. nih.gov This strategy has been used in the synthesis of sphingosine (B13886) analogues and N-acetyl-3-phenylserinol. nih.gov
A noteworthy example is the ethylative aziridine ring-opening reaction. Here, (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine was activated with ethyl trifluoromethanesulfonate (B1224126). nih.gov The resulting aziridinium ion was then opened by sodium acetate, yielding the ring-opened product in 75% yield. nih.gov This demonstrates a highly controlled introduction of an ethyl group onto the nitrogen and an acetate group onto the carbon backbone. nih.gov
Similarly, alcohols can serve as nucleophiles, typically under Lewis acid catalysis, to produce 1,2-amino ethers. The ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid proceeds via an Sₙ2 pathway with high regioselectivity. iitk.ac.in
Table 2: Ring Opening of a N-(1-phenylethyl)aziridine Derivative with Acetate
| Aziridine Substrate | Activating Agent | Nucleophile | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine | Ethyl trifluoromethanesulfonate | NaOAc | CH₃CN | (S)-3-((tert-butyldimethylsilyl)oxy)-2-(ethyl((R)-1-phenylethyl)amino)propyl acetate | 75% | nih.gov |
Catalyst-Controlled Regioselectivity and Stereoselectivity
The outcome of aziridine ring-opening reactions can be precisely controlled by the choice of catalyst. Lewis acids are frequently employed to activate the aziridine ring and influence the regioselectivity of the nucleophilic attack. clockss.orgiitk.ac.in For example, aluminum-containing Lewis acids have proven effective in promoting ring-opening with carbon nucleophiles. clockss.org Boron trifluoride is another Lewis acid used to catalyze reactions of N-substituted aziridines. wikipedia.org
An elegant method for controlling the reaction involves "alkylative aziridine ring-opening". nih.govmdpi.com In this process, the aziridine nitrogen is alkylated using a reagent like ethyl trifluoromethanesulfonate (EtOTf) or allyl iodide in the presence of a silver salt such as silver trifluoromethanesulfonate (AgOTf). nih.govmdpi.com This generates a stable quaternary aziridinium ion. The counter-anion from the silver salt (triflate) is weakly nucleophilic, allowing an external, more potent nucleophile (e.g., acetate or azide) to control the ring-opening step. nih.gov This strategy allows for the concomitant introduction of a specific group onto the nitrogen and a different nucleophile at one of the ring carbons in a regioselective manner. nih.gov
Intramolecular reactions also offer a high degree of control. The use of a pendant sulfamate (B1201201) group as an internal nucleophile allows for a perfectly regioselective and stereospecific 6-exo cyclization, cleaving the aziridine ring to form 6-membered oxathiazinane heterocycles containing vicinal diamines. chemrxiv.org
Electrophilic Activation and Aziridinium Ion Intermediates
Non-activated aziridines, which have an electron-donating group on the ring nitrogen, are generally unreactive towards nucleophiles. researchgate.netnih.gov Therefore, their synthetic utility relies on activation through the formation of an aziridinium ion, a quaternary ammonium (B1175870) species. nih.govmdpi.com This is typically achieved by reacting the nucleophilic aziridine nitrogen with a suitable electrophile. nih.govmdpi.com The resulting aziridinium ion is significantly more susceptible to nucleophilic attack, leading to ring-opening reactions. mdpi.comfrontiersin.org The stability and reactivity of the aziridinium ion are dependent on the nature of the electrophile used for its generation. nih.gov
Generation of N-Acylaziridinium Ions
The reaction of chiral 2-acyl-(1'-phenylethyl)aziridines with various acid chlorides, such as acetyl chloride, methoxymethyl formate, and oxalyl chloride, leads to the formation of N-acylaziridinium ion intermediates. nih.govbioorg.org This occurs through the acylation of the nucleophilic nitrogen atom of the aziridine ring. nih.govbioorg.org These N-acylaziridinium ions are highly activated and readily react with the chloride anion released during their formation. bioorg.org This results in the ring-opening of the aziridinium ion to produce β-amino-α-chlorocarbonyl compounds. nih.govbioorg.org The reaction of (1'R)-(1'-phenylethyl)aziridine-2-carboxylates with acid chlorides serves as a key example of this process, highlighting the dual role of acid chlorides as both an activator and a source of the nucleophile. bioorg.org
Computational studies have shown that N-acylaziridinium ions are among the most reactive aziridinium species. nih.gov This high reactivity stems from the strong electron-withdrawing nature of the acyl group, which significantly polarizes the C-N bonds of the aziridine ring, making them more susceptible to nucleophilic attack.
Formation of N-Alkylaziridinium Ions (e.g., N-Methylative Ring Opening)
N-Alkylaziridinium ions can be generated through the reaction of aziridines with alkylating agents. A notable example is the "N-Methylative aziridinium ring opening," where methyl trifluoromethanesulfonate (MeOTf) is used to generate a stable methylaziridinium ion from enantiomerically pure 2-substituted 1-phenylethyl-aziridines. mdpi.comrsc.org This stable intermediate can then react with various external nucleophiles. rsc.org The formation of the methylated aziridinium ion has been confirmed by 1H- and 13C-NMR spectroscopy. mdpi.com
The regioselectivity of the subsequent ring-opening is dependent on the substituents on the aziridine ring. mdpi.com For instance, aziridines with simple alkyl substituents tend to undergo ring-opening via a kinetically controlled pathway, whereas those with vinyl or acyl substituents favor a thermodynamically controlled pathway. mdpi.com This method of activation is not limited to methylation and can be extended to other alkyl groups, such as ethyl and allyl, in what is termed "alkylative aziridinium ring opening." mdpi.comnih.gov Benzylation of aziridines with benzyl (B1604629) bromide also proceeds through the formation of a benzylated aziridinium ion, with the subsequent ring-opening by the bromide ion following a thermodynamic pathway. mdpi.com
Trimethylsilyl (TMS) Activation of Aziridines
Trimethylsilyl halides, such as trimethylsilyl iodide (TMSI), are effective electrophiles for the activation of non-activated aziridines. researchgate.netnih.gov The reaction of enantiopure (1'-phenylethyl)aziridines with TMSI results in the formation of a trimethylsilyl-substituted aziridinium ion. researchgate.net The iodide ion that is released during this process then acts as a nucleophile, attacking the aziridinium ion to yield a ring-opened iodinated product. researchgate.net This intermediate can be further functionalized, for example, by displacement of the iodide with an amine to produce enantiopure diamines. researchgate.net This method provides a mild route for introducing nucleophiles that are not reactive enough to open the aziridine ring directly. researchgate.net
Reactivity Patterns of Aziridinium Ions
The ring-opening of aziridinium ions can proceed through two different pathways, often denoted as pathway "a" (kinetic) and pathway "b" (thermodynamic), leading to regioisomeric products. mdpi.com The preferred pathway is influenced by several factors, including the substituents on the aziridine ring, the nature of the electrophile used to generate the aziridinium ion, and the nucleophile. mdpi.comfrontiersin.orgnih.gov
The reactivity of aziridinium ions generated from different electrophiles follows a general trend, with N-acylaziridinium ions being the most reactive, followed by alkoxycarbonyl, trimethylsilyl, alkyl, and protonated aziridinium ions. Lewis acid-coordinated complexes are considered the least reactive. nih.gov
Nucleophilic attack on the aziridinium ion typically occurs with inversion of configuration at the carbon atom being attacked. This stereochemical outcome is a hallmark of SN2-type reactions. The regioselectivity of the attack is governed by both steric and electronic factors. For instance, in the ring-opening of bicyclic aziridinium ions, the nucleophile may attack at either the bridgehead or the bridge position, with the outcome depending on the specific nucleophile used. mdpi.com
Ring Expansion Reactions
The inherent ring strain of aziridines makes them suitable precursors for the synthesis of larger heterocyclic systems through ring expansion reactions. researchgate.netclockss.org These transformations often involve the initial formation of an aziridinium ion or a related reactive intermediate, followed by an intramolecular rearrangement or reaction with a suitable reagent to incorporate additional atoms into the ring structure.
Synthesis of Four-Membered Heterocycles (Azetidines, Azetidinones)
The conversion of a three-membered aziridine ring into a four-membered heterocycle like an azetidine (B1206935) or an azetidinone (β-lactam) is a synthetically valuable transformation. researchgate.netrsc.org Azetidines are important structural motifs in medicinal chemistry and organic synthesis. magtech.com.cnrsc.org
One approach to azetidines involves the ring expansion of aziridines. For example, rhodium-catalyzed carbonylation of aziridines can lead to the formation of β-lactams through the insertion of carbon monoxide into a C-N bond of the aziridine ring. bhu.ac.inresearchgate.net This process is often stereospecific. bhu.ac.in Another strategy involves the reaction of aziridines with vinyl-N-triftosylhydrazones, catalyzed by rhodium, to produce 2-vinyl azetidines via a one-carbon ring expansion. researchgate.net This reaction is thought to proceed through the formation of an aziridinium ylide intermediate. rsc.orgresearchgate.net
The synthesis of azetidinones can also be achieved through the cycloaddition of ketenes with imines, a reaction known as the Staudinger synthesis. mdpi.com While not a direct ring expansion of a pre-formed aziridine, it represents a key method for constructing the azetidinone core.
Table 1: Reactivity of this compound Derivatives
| Section | Transformation | Reactants | Key Intermediates | Products | Citations |
| 3.2.1 | Generation of N-Acylaziridinium Ions | Chiral 2-acyl-(1'-phenylethyl)aziridines, Acid chlorides | N-Acylaziridinium ions | β-Amino-α-chlorocarbonyl compounds | nih.govbioorg.org |
| 3.2.2 | N-Methylative Ring Opening | 2-Substituted 1-phenylethyl-aziridines, Methyl trifluoromethanesulfonate | N-Methylaziridinium ions | N-Methylated acyclic amines | mdpi.comrsc.org |
| 3.2.3 | Trimethylsilyl (TMS) Activation | (1'-Phenylethyl)aziridines, Trimethylsilyl iodide | N-Trimethylsilyl-aziridinium ions | Ring-opened iodinated products | researchgate.netnih.gov |
| 3.3.1 | Synthesis of Azetidinones | Aziridines, Carbon monoxide (Rh-catalyzed) | - | β-Lactams (Azetidinones) | bhu.ac.inresearchgate.net |
| 3.3.1 | Synthesis of Azetidines | Aziridines, Vinyl-N-triftosylhydrazones (Rh-catalyzed) | Aziridinium ylides | 2-Vinyl azetidines | rsc.orgresearchgate.net |
Formation of Five-Membered Heterocycles (Pyrrolidines, Imidazoles, Oxazoles)
Derivatives of this compound are valuable precursors for synthesizing five-membered heterocyclic rings such as pyrrolidines, imidazoles, and oxazoles. These transformations often proceed through ring-opening of the aziridine followed by intramolecular cyclization or via [3+2] cycloaddition reactions where the aziridine acts as a 1,3-dipole synthon.
Pyrrolidines:
The synthesis of substituted pyrrolidines from aziridine precursors is a well-established method. One highly efficient, atom-economical approach involves the regioselective ring-opening of a 2-substituted aziridine followed by an intramolecular cyclization with a carbonyl group at the γ-position. mdpi.com This reaction is typically promoted by a Lewis acid or a protic acid, where all atoms from the reactant are incorporated into the final pyrrole (B145914) structure, with water being the only byproduct. mdpi.com For example, various multi-substituted pyrroles have been synthesized from (R)-2-(azidomethyl)-1-(1-phenylethyl)aziridine derivatives. mdpi.com
A notable application is in the synthesis of the pyrrolidine (B122466) core of certain antibiotics. For instance, the synthesis of a key pyrrolidine intermediate for a fluoroquinolone antibiotic began with an (E)-acrylate derivative of (2R,1'S)-2-phenyl-1-(1-phenylethyl)aziridine. researchgate.net
Below is a table summarizing the synthesis of various pyrrole derivatives from substituted 2-phenyl-1-[(1S)-1-phenylethyl]aziridines.
| Starting Aziridine Derivative (1) | Reagents | Product (2) | Yield (%) |
| (R)-2-(azidomethyl)-1-(1-phenylethyl)-5-propyl-1H-pyrrole | TMSN₃, CH₃CN, reflux | (R)-2-(azidomethyl)-1-(1-phenylethyl)-5-propyl-1H-pyrrole | 85 |
| (R)-2-(azidomethyl)-5-phenyl-1-(1-phenylethyl)-1H-pyrrole | TMSN₃, CH₃CN, reflux | (R)-2-(azidomethyl)-3-methyl-5-phenyl-1-(1-phenylethyl)-1H-pyrrole | 75 |
| (R)-2-(azidomethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(1-phenylethyl)-1H-pyrrole | TMSN₃, CH₃CN, reflux | (R)-2-(azidomethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methyl-1-(1-phenylethyl)-1H-pyrrole | 72 |
Imidazoles and Oxazoles:
The formation of imidazoles and oxazoles from aziridines often occurs via [3+2] cycloaddition reactions. researchgate.net Thermolysis or photolysis of the aziridine ring can generate an azomethine ylide, which is a 1,3-dipole. This ylide can then react with various dipolarophiles. For instance, the reaction of an azomethine ylide with a nitrile can lead to the formation of an imidazoline (B1206853) ring, which can be subsequently oxidized to an imidazole. researchgate.net Similarly, cycloaddition with an aldehyde can produce an oxazolidine (B1195125) ring, a precursor to oxazoles. researchgate.net
While general methodologies exist for the synthesis of these heterocycles from aziridines, specific examples starting directly from this compound are part of broader synthetic strategies. researchgate.netnih.gov For example, an efficient synthesis of 2,4-disubstituted 1H-imidazolines from aziridines and nitriles in the presence of BF₃–Et₂O has been described, proceeding via a [3+2]-cycloaddition pathway. researchgate.net The synthesis of oxazoles can be achieved from ω-benzoyl aminoacetophenone derivatives, which can be conceptually linked back to aziridine chemistry through ring-opening pathways. nih.gov
Derivatization to Six-Membered Heterocycles (Piperidines, Pyrazines)
Piperidines:
The expansion of the three-membered aziridine ring provides a powerful strategy for the synthesis of six-membered piperidine (B6355638) rings. A key method involves the intramolecular ring-opening of a suitably functionalized aziridine. For example, a 4-hydroxybutyl group attached to the C2 position of the aziridine ring can be converted into a leaving group, such as a tosylate. researchgate.net Subsequent intramolecular cyclization via nucleophilic attack by the aziridine nitrogen leads to the formation of a piperidine ring. researchgate.net This strategy was successfully employed in the asymmetric synthesis of (R)-pipecolic acid. researchgate.net
The process begins with the tosylation of 4-[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]butan-1-ol, which leads to the formation of a 1-azabicyclo[4.1.0]heptane tosylate intermediate. The ring-opening of this bicyclic system with nucleophiles like acetate proceeds with high regio- and stereoselectivity to yield the substituted piperidine. researchgate.net
Pyrazines:
The synthesis of pyrazines from this compound derivatives is not as commonly reported as for other heterocycles. General pyrazine (B50134) syntheses often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the dimerization of α-amino ketones. researchgate.netnih.gov While aziridines can be precursors to α-amino ketones via ring-opening, direct and efficient routes from this specific aziridine to pyrazines are not well-documented in the reviewed literature.
Other Significant Transformations
Beyond the formation of larger heterocyclic rings, derivatives of this compound undergo other synthetically important reactions, including reductive cleavage of the ring and transformations of appended side chains.
Reductive Ring Cleavage (e.g., Hydrogenolysis)
Reductive ring cleavage is a fundamental transformation of aziridines, providing access to chiral amines and amino alcohols. The regioselectivity of the cleavage is a key aspect of these reactions.
Hydrogenolysis:
Catalytic hydrogenolysis is a common method for both ring-opening and removal of the N-(1-phenylethyl) chiral auxiliary. nih.gov The reaction typically involves hydrogen gas and a palladium catalyst, such as Pd(OH)₂ or Pd/C. nih.gov For aziridines with a phenyl group at the C2 position, cleavage of the benzylic C2-N bond is often favored. scispace.com For instance, the hydrogenolysis of an N-Boc protected aziridine derivative in the presence of Pd(OH)₂ leads to the removal of the chiral auxiliary and provides the corresponding N-deprotected product. nih.gov
In another example, the aziridine ring in (2R,1'R,1''S)-28 was opened with acetic acid to yield an acetate, which was then subjected to catalytic hydrogenolysis to form N-acetyl-3-phenylserinol. nih.gov
| Aziridine Derivative | Reagents and Conditions | Product | Reference |
| (2R,1'R,1''S)-28 | 1. Acetic acid2. H₂, Pd catalyst | (1R,2R)-N-acetyl-3-phenylserinol | nih.gov |
| Aziridine alcohol (2S,1'R,1''R)-87 | 1. Acetic acid2. Hydrolysis3. H₂, Pd(OH)₂ | (2S,3R)-SG-12 (Sphingosine analogue) | nih.gov |
| N-Boc protected aziridine (2R,3'R,1''S)-73 | H₂, 10% Pd/C, Boc₂O, THF, rt | N-Boc protected pyrrolidine derivative | nih.gov |
Other Reductive Openings:
Besides catalytic hydrogenation, other reducing agents can be employed. The combination of sodium borohydride (B1222165) (NaBH₄) and zinc chloride (ZnCl₂) has been used for the reduction of an aziridine ketone, leading to the corresponding alcohol with high diastereoselectivity. nih.gov This reduction can be a prelude to further transformations or ring-opening sequences. nih.gov
Transformations of Side Chains (e.g., Carboxylate, Ketone Functionalities)
Functional groups attached to the aziridine ring can be selectively transformed without affecting the three-membered ring, allowing for the synthesis of complex molecules.
Carboxylate Functionalities:
Aziridine-2-carboxylate esters are versatile starting materials. The ester group can be converted into other functionalities. A common transformation is the conversion of the methyl or ethyl ester into a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent like isopropylmagnesium chloride. nih.gov The resulting Weinreb amide is a stable intermediate that can be subsequently reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones. For example, the Weinreb amide (2S,1'R)-18 was treated with 4-methoxyphenylmagnesium bromide to yield the aziridine ketone (2S,1'R)-19. nih.gov
Ketone Functionalities:
An aziridinyl ketone side chain can undergo various reactions. A primary transformation is its reduction to the corresponding secondary alcohol. This is often achieved with high stereocontrol using reducing agents like sodium borohydride, sometimes in the presence of a Lewis acid such as zinc chloride to enhance diastereoselectivity. nih.gov For example, the aziridine ketone (2R,1'S)-51 was reduced with a NaBH₄/ZnCl₂ mixture to give the alcohol (2R,1'S,1''S)-52 with a diastereomeric excess of 92%. nih.gov
This newly formed alcohol can then be further functionalized or used to direct subsequent reactions, such as ring-opening.
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation
The formation and reactivity of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine are governed by precise stereochemical and regiochemical controls. Understanding these mechanisms is crucial for its effective application in synthesis.
The synthesis of enantiomerically pure N-(1-phenylethyl)aziridine-2-carboxylates, precursors to the title compound, is often achieved through the Gabriel-Cromwell reaction. This involves the reaction of a dibromopropanoate with (R)- or (S)-1-phenylethylamine, leading to a mixture of diastereomers that can be separated. iitk.ac.in The stereochemistry of the final aziridine (B145994) is thus established during this key step. Alternative stereospecific syntheses of aziridines from olefins have also been developed, often involving metal-catalyzed nitrene transfer reactions where the geometry of the starting alkene dictates the stereochemistry of the resulting aziridine. elsevierpure.comnih.gov For instance, rhodium-catalyzed aziridination of olefins with O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been shown to be stereospecific. elsevierpure.comnih.gov
The ring-opening of 2-substituted aziridines, such as this compound, is a synthetically powerful transformation that can proceed via different regiochemical pathways. The outcome of the reaction—attack at the C2 (benzylic) or C3 (unsubstituted) position—is highly dependent on the nature of the nucleophile, the solvent, and the presence of activating groups or Lewis acids.
Generally, the ring-opening is initiated by the formation of an aziridinium (B1262131) ion upon protonation or coordination of a Lewis acid to the nitrogen atom. orgsyn.orgnih.gov This activation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack can follow an SN1 or SN2-type pathway. In the case of 2-phenyl substituted aziridines, the benzylic C2 position is electronically favored for nucleophilic attack due to the stabilization of a partial positive charge by the phenyl group. However, the C3 position is sterically less hindered.
Studies on related N-(1-phenylethyl)aziridine systems have shown that the functional group on a C2-substituent can direct the regioselectivity. orgsyn.orgresearchgate.net For example, a γ-keto group on an alkyl substituent at C2 directs nucleophilic attack to the C2 position. orgsyn.orgresearchgate.net In contrast, a γ-silylated hydroxy group on the same backbone directs the nucleophile to the unsubstituted C3 position. orgsyn.orgresearchgate.net This highlights the subtle electronic and conformational effects that govern the transition state of the ring-opening reaction. The formation of the aziridinium ion is a key intermediate, and its stability and subsequent reaction pathway are influenced by the surrounding chemical environment. researchgate.net
The table below summarizes the regioselectivity of ring-opening reactions for a model substrate, 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one, under various acidic conditions, demonstrating the crucial role of the acid and solvent system. researchgate.net
| Entry | Protic Acid | Solvent | Time (h) | Yield of C2-attack Product (%) |
| 1 | Acetic Acid | Neat | 4 | No reaction |
| 2 | Acetic Acid | 1,4-Dioxane | 5 | No reaction |
| 3 | Acetic Acid | Toluene | 5 | No reaction |
| 7 | Trifluoroacetic Acid (TFA) | CH3CN/H2O (9:1) | 5 | 60 |
| 8 | Trifluoroacetic Acid (TFA) | CH3CN/H2O (2:1) | 5 | 75 |
| 9 | Trifluoroacetic Acid (TFA) | Acetone/H2O (9:1) | 4 | 80 |
| 10 | Trifluoroacetic Acid (TFA) | Acetone/H2O (2:1) | 4 | 90 |
| 11 | Sulfuric Acid (H2SO4) | Acetone/H2O (2:1) | 4 | 82 |
Data adapted from a study on a related N-(1-phenylethyl)aziridine derivative. researchgate.net
The (1S)-1-phenylethyl group on the aziridine nitrogen acts as a chiral auxiliary, a stereodirecting group that is instrumental in asymmetric synthesis. iitk.ac.in This auxiliary controls the stereochemical outcome of reactions at the aziridine ring and its substituents. iitk.ac.in During the synthesis of the aziridine itself, the chiral amine dictates the facial selectivity of the cyclization.
In subsequent reactions, such as the ring-opening, the chiral auxiliary influences the approach of the nucleophile, leading to a preference for one diastereomeric product over the other. acs.org The stereogenic center on the auxiliary can create a chiral environment that differentiates the two faces of the aziridinium intermediate, guiding the incoming nucleophile to the less sterically hindered trajectory. This principle of "matched" and "mismatched" pairs, where the chirality of the substrate and the reagent either cooperate or conflict, is a fundamental concept in stereocontrolled synthesis. acs.org The effectiveness of the (S)-1-phenylethyl group as a chiral auxiliary has been demonstrated in numerous syntheses of natural products and other biologically active molecules. iitk.ac.in
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally.
Density Functional Theory (DFT) has emerged as a key computational method for studying the regioselectivity and stereoselectivity of organic reactions. For the ring-opening of this compound, DFT calculations can be employed to model the transition states for nucleophilic attack at both the C2 and C3 positions. By calculating the activation energies for the competing pathways, the preferred site of reaction can be predicted. rsc.org
A potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecular system as a function of its geometry. researchgate.net For a chemical reaction, the PES maps the energy landscape that the reactants traverse to become products, passing through transition states and intermediates. researchgate.net
Analyzing the PES for the ring-opening of this compound would involve mapping the energy changes as the nucleophile approaches and the C-N bond of the aziridine ring breaks. This analysis can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. The PES can reveal the structure of the transition state, including bond lengths and angles, providing a snapshot of the molecule at the peak of the energy barrier. mdpi.com
Furthermore, the PES can illustrate the energy of key intermediates, such as the aziridinium ion. researchgate.net By understanding the topography of the energy landscape, chemists can rationalize why certain products are formed preferentially and how reaction conditions can be modified to favor a desired outcome. For example, a plausible transition state for the regioselective opening of a related aziridine has been proposed based on such analyses. researchgate.net While a detailed PES for the title compound is not published, the methodology remains a powerful tool for gaining deep mechanistic insights.
Analysis of Bond Energy Differences and Ring Strain
The reactivity of the aziridine ring is intrinsically linked to its inherent strain, a consequence of the acute bond angles within the three-membered ring. This strain energy, which is released during ring-opening reactions, is a key determinant of the molecule's reactivity. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energetics of aziridine systems.
A study by Paasche et al. investigated the origins of reactivity differences in substituted aziridines, highlighting how the substitution pattern can direct the reaction toward either C-N or C-C bond cleavage through computational analysis of potential energy surfaces. nih.gov These studies underscore the intricate balance of electronic and steric factors in determining the weakest bond within the aziridine ring.
Kinetic and Thermodynamic Considerations in Aziridine Reactivity
The ring-opening of aziridines can proceed through various pathways, and the outcome is often dictated by whether the reaction is under kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control leads to the most stable product.
Computational studies on N-substituted aziridines have shed light on the kinetic and thermodynamic aspects of their reactivity. A key factor influencing the reactivity of N-substituted aziridines is the barrier to nitrogen inversion. The N-inversion energy for an N-(CHMePh) substituted aziridine has been calculated to be approximately 17.06 kcal/mol. koreascience.kr This relatively high barrier suggests that the nitrogen configuration is stable under many reaction conditions, which is crucial for maintaining stereochemical integrity during reactions.
The electronic nature of the substituent on the nitrogen atom significantly impacts the reactivity of the aziridine ring towards nucleophilic attack. Electron-withdrawing groups on the nitrogen generally increase the reactivity by making the ring carbons more electrophilic. Conversely, electron-donating groups, such as the alkyl-based 1-phenylethyl group, render the aziridine less reactive towards nucleophiles. researchgate.net
The regioselectivity of nucleophilic ring-opening is a classic example of kinetic versus thermodynamic control. In the case of unsymmetrically substituted aziridines like this compound, a nucleophile can attack either of the two ring carbons. The attack at the less substituted carbon is often sterically favored and thus kinetically preferred. However, attack at the more substituted carbon (the benzylic position in this case) might lead to a more stable, thermodynamically favored product, especially if the reaction is reversible or if the transition state leading to this product is stabilized.
Computational studies have shown that the stereochemistry of the aziridine can have a profound effect on the preferred cleavage pathway. For example, in the reductive ring opening of certain aziridines, cis-isomers show a much greater propensity for C-C bond cleavage compared to their trans-counterparts, highlighting the role of stereoelectronics in dictating the reaction outcome. acs.org The interplay between the substituents on both the carbon and nitrogen atoms dictates the potential energy surface of the ring-opening reaction, influencing both the kinetic and thermodynamic product distributions. nih.gov
Below is a table summarizing the calculated N-inversion energies for various N-substituted aziridines, providing context for the reactivity of the title compound.
| N-Substituent (R) | N-Inversion Energy (kcal/mol) |
| H | 16.64 |
| Me | 16.97 |
| Bn | 16.70 |
| CHMePh | 17.06 |
| Ph | 8.91 |
| CO₂Me | 5.48 |
| COPh | 5.75 |
| SO₂Ph | 12.18 |
| Data sourced from Lee et al. (2005). koreascience.kr |
This data illustrates that N-alkyl substituents, similar to the 1-phenylethyl group, exhibit relatively high N-inversion barriers compared to N-acyl or N-aryl groups. This has significant implications for the stereochemical outcome of reactions involving these chiral aziridines.
Advanced Applications in Asymmetric Organic Synthesis
Chiral Building Blocks for Polyfunctionalized Amines
The synthetic utility of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine is prominently demonstrated in its conversion to a variety of polyfunctionalized chiral amines. The predictable ring-opening of the strained three-membered ring by various nucleophiles, controlled by the chiral N-substituent, provides access to valuable synthons that are otherwise challenging to prepare.
Chiral vicinal diamines are crucial substructures in many catalysts and pharmaceutical agents. The subject aziridine (B145994) provides a reliable platform for their enantioselective synthesis through nucleophilic ring-opening with nitrogen-based nucleophiles. A common strategy involves the use of hydrazoic acid (HN₃) or its azide (B81097) salt, which attacks one of the aziridine carbons in a stereospecific Sₙ2 manner. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the benzylic carbon (C2), which is activated towards nucleophilic attack. The resulting azido (B1232118) amine can then be readily reduced to the corresponding vicinal diamine. This two-step sequence effectively installs two adjacent amino groups with defined stereochemistry.
The (1S)-1-phenylethyl group on the aziridine nitrogen not only induces chirality but also directs the approach of the incoming nucleophile, ensuring high diastereoselectivity in the ring-opening step. Subsequent hydrogenolysis cleaves the N-benzyl chiral auxiliary, liberating the free vicinal diamine.
| Starting Aziridine | Nucleophile | Ring-Opening Product (Azido Amine) | Final Product (Vicinal Diamine) |
|---|---|---|---|
| (2S)-Phenyl-1-[(1S)-1-phenylethyl]aziridine | Hydrazoic Acid (HN₃) | (1S,2S)-1-Azido-1-phenyl-N-[(1S)-1-phenylethyl]ethan-2-amine | (1S,2S)-1-Phenyl-1,2-ethanediamine |
The synthesis of enantiomerically pure vicinal amino alcohols is another significant application of this compound. These motifs are prevalent in natural products and are used as chiral ligands and synthons. The preparation is achieved through a regioselective reductive ring-opening of the aziridine. This transformation can be accomplished using various hydride reagents, such as lithium aluminum hydride (LiAlH₄) or Red-Al.
The regioselectivity of the hydride attack is a critical aspect of this synthesis. Attack at the less substituted C3 carbon leads to one regioisomeric amino alcohol, while attack at the benzylic C2 carbon yields the other. Reaction conditions can often be tuned to favor one regioisomer over the other. Following the ring-opening, the (1S)-1-phenylethyl chiral auxiliary is typically removed via catalytic hydrogenation to yield the final, optically pure amino alcohol. This methodology provides a robust route to these valuable compounds from a readily available chiral precursor.
| Starting Aziridine | Reagent | Site of Attack | Intermediate Amino Alcohol |
|---|---|---|---|
| (2S)-Phenyl-1-[(1S)-1-phenylethyl]aziridine | LiAlH₄ | C3 (less hindered) | (2S)-2-Phenyl-2-((S)-1-phenylethylamino)ethanol |
| (2S)-Phenyl-1-[(1S)-1-phenylethyl]aziridine | Red-Al | C2 (benzylic) | (1R)-1-Phenyl-2-((S)-1-phenylethylamino)ethanol |
Beyond simple diamines and amino alcohols, this compound is a precursor for constructing more complex, non-proteinogenic amino acid derivatives. These structures are of interest in medicinal chemistry for the development of peptidomimetics and other biologically active molecules. The strategy involves converting the aziridine into stereodefined piperidine (B6355638) or pyrrolidine (B122466) scaffolds that incorporate a carboxylic acid function.
For instance, the aziridine can undergo ring-opening with a carbon nucleophile, followed by a series of functional group interconversions and a subsequent ring-closing metathesis or other cyclization strategy to form a heterocyclic amino acid precursor. The stereocenters established in the initial aziridine ring-opening reaction are carried through the synthetic sequence, ensuring the final product has high enantiomeric purity. This approach allows for the creation of conformationally constrained amino acids with unique structural features.
Total Synthesis and Formal Synthesis of Complex Natural Product Scaffolds
The utility of this compound extends to the total synthesis of natural products, where it serves as a chiral pool starting material to introduce key stereocenters and nitrogen functionality into complex molecular architectures.
The asymmetric synthesis of alkaloids is a benchmark for new synthetic methods. Chiral aziridines are effective precursors for piperidine-containing alkaloids like Coniine. A representative synthesis of (-)-Coniine, a 2-propylpiperidine alkaloid, can be envisioned starting from the subject aziridine. This would involve a regioselective ring-opening at the C2 position with a propyl organometallic reagent (e.g., propylmagnesium bromide). The resulting amine, after removal of the chiral auxiliary, can undergo an intramolecular cyclization to form the piperidine ring of the coniine scaffold.
A reported application of a closely related chiral aziridine is in the synthesis of (-)-epiallo-isomuscarine. The synthesis utilizes an optically pure 1-(1-phenylethyl)-aziridine-2-carboxaldehyde. A key step is a highly stereoselective Mukaiyama aldol reaction with a silyl enol ether, which proceeds via a chelation-controlled transition state. The resulting aldol product then undergoes an intramolecular aziridine ring-opening, followed by further transformations to yield the target alkaloid. This demonstrates how the aziridine framework can be used to construct complex heterocyclic systems with multiple stereocenters.
| Target Alkaloid | Aziridine Precursor | Key Transformation | Resulting Scaffold |
|---|---|---|---|
| (-)-Coniine (Proposed) | This compound | Regioselective ring-opening with propyl nucleophile, followed by cyclization. | 2-Propylpiperidine |
| (-)-Epiallo-isomuscarine | 1-(1-Phenylethyl)-aziridine-2-carboxaldehyde | Stereoselective Mukaiyama aldol reaction and intramolecular ring-opening. | Substituted Tetrahydrofuran |
Sphingolipids, including ceramides and sphingoid bases, are essential components of cell membranes and are involved in crucial signaling pathways. N-(1-phenylethyl)aziridine derivatives have emerged as valuable chirons for the synthesis of sphingoid and ceramide analogs. nih.gov These analogs are important tools for studying lipid metabolism and function.
The synthesis typically begins with a functionalized aziridine, such as an aziridine ketone derived from an N-(1-phenylethyl)aziridine-2-carboxylate Weinreb amide. nih.gov The aziridine ring serves as a latent amino alcohol, which is the core structure of sphingoids. The synthesis involves the installation of the long aliphatic chain characteristic of these lipids, followed by a stereocontrolled ring-opening of the aziridine to unmask the amino and hydroxyl groups. Subsequent N-acylation provides the final ceramide analog. This modular approach allows for the synthesis of a variety of analogs with different chain lengths and functionalities for biological studies. nih.gov
Development of Chiral Ligands and Organocatalysts
The unique structural and stereochemical properties of the aziridine ring, particularly its inherent strain and the defined spatial arrangement of substituents, make it a valuable scaffold in the design of chiral ligands and organocatalysts. The compound this compound and its derivatives serve as a foundational framework for developing sophisticated catalytic systems that can induce high levels of stereoselectivity in a variety of chemical transformations. The nitrogen atom of the aziridine ring acts as a crucial coordination site for metal centers, while the chiral environment, established by the substituents on both the ring and the nitrogen atom, dictates the stereochemical outcome of the catalyzed reaction.
Aziridine-Derived Ligands in Asymmetric Catalysis
The synthesis of chiral ligands from aziridine precursors has become a significant area of research in asymmetric catalysis. The aziridine moiety can be functionalized to incorporate additional coordinating atoms such as oxygen, sulfur, or phosphorus, leading to the formation of potent bidentate or multidentate ligands. These heteroatoms, held in a rigid conformation by the three-membered ring, can effectively chelate to a metal center, creating a well-defined and highly asymmetric catalytic pocket.
A prominent example of a ligand derived from the specified aziridine framework is diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol . This aziridine carbinol is synthesized from ethyl (S)-1-((S)-1-phenylethyl)aziridine-2-carboxylate through a Grignard reaction with phenylmagnesium chloride. orgsyn.org The resulting diastereomerically pure ligand has proven to be highly efficient in asymmetric synthesis. researchgate.net The design of such ligands leverages the stable chirality of the aziridine ring, which, in combination with other stereocenters, creates a powerful tool for enantioselective transformations. researchgate.net
Beyond oxygen-containing ligands, the aziridine scaffold has been modified to include other heteroatoms. For instance, chiral aziridine sulfide N,S-ligands have been synthesized and evaluated in various metal-catalyzed reactions. semanticscholar.org These bidentate N,S-ligands can improve stereoselectivity in transition metal-catalyzed carbon-carbon bond formations. semanticscholar.orgmdpi.com Similarly, aziridines containing a phosphine (B1218219) moiety have been successfully applied as organocatalysts in reactions like the asymmetric intramolecular Rauhut–Currier reaction, achieving high chemical yields and excellent enantiomeric excess (up to 98% ee). mdpi.com The versatility of the aziridine core allows for systematic tuning of both steric and electronic properties of the resulting ligands, which is crucial for optimizing catalytic activity and selectivity.
Applications in Metal-Catalyzed Asymmetric Reactions
Ligands derived from this compound have demonstrated exceptional performance in a range of metal-catalyzed asymmetric reactions. One of the most notable applications is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction for producing chiral secondary alcohols.
The ligand diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol has been employed as a highly effective catalyst for the asymmetric addition of diethylzinc to various aldehydes. researchgate.netumich.edu This process provides access to enantiomerically enriched secondary alcohols with outstanding enantioselectivities and high yields. researchgate.net For example, in the presence of this aziridine-based ligand, the addition of diethylzinc to aldehydes proceeds smoothly to afford the corresponding (S)-alcohols in yields often exceeding 90% and with enantiomeric excess values frequently reaching 99%. umich.edu
The effectiveness of this catalytic system is highlighted in the following representative reactions:
| Aldehyde Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (S) | 99 | 98 |
| 4-Methoxybenzaldehyde | (S) | 97 | >99 |
| 4-(Benzyloxy)benzaldehyde | (S) | 91 | 99 |
Table generated from data found in cited research. umich.edu
Furthermore, aziridine-derived N,S-ligands have been successfully utilized in palladium-catalyzed reactions. In the Pd-catalyzed Tsuji-Trost reaction, a key method for forming allylic C-C bonds, these ligands have been shown to influence the enantioselectivity of the process. semanticscholar.orgmdpi.com The electronic properties of the ligand, modulated by substituents on the sulfide group, play a critical role in the σ-donor–metal binding and, consequently, the stereochemical outcome of the reaction. semanticscholar.org For example, an aziridine ligand bearing a p-nitro phenyl sulfide group yielded a high enantiomeric ratio (up to 94.2:5.8) in the addition of diethylzinc to benzaldehyde. semanticscholar.orgmdpi.com These findings underscore the significant potential of ligands based on the this compound scaffold to serve as powerful tools in the field of asymmetric metal catalysis.
Future Directions and Emerging Research Avenues in N 1 Phenylethyl Aziridine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The demand for greener and more efficient chemical processes is driving innovation in the synthesis of chiral aziridines. dntb.gov.ua Future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Key areas of development include:
Flow Chemistry: Microfluidic reactors offer significant advantages over traditional batch processes for the synthesis of aziridines and their precursors, such as 2H-azirines. beilstein-journals.orgbeilstein-archives.org This technology allows for precise control over reaction parameters like temperature and residence time, enabling rapid and safe synthesis, even for potentially hazardous transformations. beilstein-journals.org For instance, the thermally induced cyclization of vinyl azides to 2H-azirines can be performed quantitatively in a flow system, overcoming the safety risks associated with batch conditions. beilstein-journals.orgbeilstein-archives.org
Catalyst- and Solvent-Free Conditions: A significant push towards sustainability involves developing reactions that proceed without the need for catalysts or organic solvents. One such advancement is the aza-addition of amines to N-tosylaziridines, which can be achieved under catalyst- and solvent-free conditions to produce valuable vicinal-diamines. rsc.org This approach, driven by the formation of hydrogen bonds and proton transfer, represents a highly atom-economical and environmentally benign strategy. rsc.org
Use of Greener Solvents: When solvents are necessary, the focus is shifting towards more sustainable options like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered greener alternatives to traditional solvents like toluene. beilstein-journals.org Research into the thermal cyclization of vinyl azides has demonstrated the viability of these solvents. beilstein-journals.org
These sustainable strategies are crucial for the large-scale production of chiral aziridines, making them more accessible for academic and industrial applications. jchemlett.com
Exploration of Novel Reactivity Modes and Cascade Transformations
The inherent ring strain and polarized bonds of the aziridine (B145994) ring make it susceptible to a variety of transformations, and researchers are continuously exploring new ways to harness this reactivity. researchgate.net
Emerging areas of reactivity include:
Novel Catalytic Ring-Openings: Transition metal catalysis has opened new avenues for the functionalization of aziridines. Palladium-catalyzed ring-opening cross-coupling reactions, for example, allow for the stereospecific introduction of aryl groups. mdpi.comacs.org Furthermore, titanocene-mediated radical ring-openings provide access to unique reaction pathways. mdpi.com
Cascade Reactions: A major goal is to build molecular complexity in a single step through cascade transformations. A notable example is the one-pot synthesis of multi-substituted pyrroles from β-(aziridin-2-yl)-β-hydroxy ketones. This reaction proceeds through a regioselective ring-opening of the aziridine followed by an intramolecular cyclization, efficiently constructing the pyrrole (B145914) ring system. mdpi.com
1,3-Dipolar Cycloadditions: N-substituted aziridines bearing electron-withdrawing groups can undergo thermal or photochemical ring-opening to form azomethine ylides. These reactive intermediates can be trapped by various dipolarophiles in 1,3-dipolar cycloaddition reactions, providing access to more complex heterocyclic scaffolds. wikipedia.org
Ring-Expansion Reactions: When activated to form bicyclic aziridinium (B1262131) ions, N-(1-phenylethyl)aziridine derivatives can undergo ring-expansion reactions. researchgate.net This provides a pathway to larger, functionalized nitrogen-containing heterocycles, with the regioselectivity of the nucleophilic attack being a key area of study. researchgate.netyoutube.com
The table below summarizes some novel transformations involving chiral aziridines.
Table 1: Examples of Novel Reactivity and Cascade Transformations| Reaction Type | Precursor | Reagents/Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Asymmetric Rauhut-Currier | p-Quinone derivatives | Chiral aziridine-phosphines | Chiral phenols | mdpi.com |
| Ring-Opening Cross-Coupling | Aziridine-2-carboxylates | Pd-catalyst, Arylboronic acids | β²-Aryl amino acids | mdpi.com |
| Cascade Pyrrole Synthesis | β-(aziridin-2-yl)-β-hydroxy ketones | One-pot (ring-opening/cyclization) | Multi-substituted pyrroles | mdpi.com |
| Ring Expansion | Bicyclic aziridinium ions | Nucleophiles | Functionalized N-heterocycles | researchgate.net |
Advanced Spectroscopic and Computational Techniques for Mechanistic Insights
A deeper understanding of reaction mechanisms is essential for optimizing existing methods and designing new transformations. Advanced spectroscopic and computational tools are proving indispensable in this endeavor.
Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of aziridine reactions. mdpi.com Computational studies can map potential energy surfaces, identify transition states, and rationalize experimental observations regarding selectivity. acs.orgmdpi.com For instance, DFT calculations combined with interaction-destortion analysis have been used to explain the regioselectivity of palladium-catalyzed ring-opening reactions, revealing that interactions between the catalyst and the aziridine substrate are crucial in determining the reaction outcome. acs.org Similarly, theoretical studies have clarified the stereochemical course of ring cleavage reactions and the pathways of radical-mediated openings. mdpi.comnih.gov DFT is also used to predict the reactivity of substituted aziridines by calculating electronic indices of nucleophilicity and electrophilicity. researchgate.net
Advanced Spectroscopic Methods: While computational models provide theoretical insights, spectroscopic techniques offer experimental validation. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for unambiguously determining the relative stereochemistry of reaction products, which is essential for validating mechanistic proposals. beilstein-journals.orgbeilstein-archives.org Detailed 1H and 13C NMR analysis remains the primary method for characterizing the structures of novel aziridine derivatives and their ring-opened products. mdpi.comnih.gov
The synergy between computational modeling and advanced spectroscopy allows for a comprehensive understanding of the intricate reaction pathways of chiral aziridines.
Expansion of Synthetic Utility in Diverse Organic Synthesis Challenges
Chiral N-(1-phenylethyl)aziridine derivatives are highly valuable synthons, or "chirons," for the asymmetric synthesis of complex, biologically active molecules. nih.govnih.gov Their utility stems from the ability to transfer the chirality of the starting material to the final product in a predictable manner. conferenceseries.com
The synthetic applications of these aziridines are continually expanding to address diverse challenges in organic synthesis:
Synthesis of Natural Products and Alkaloids: These chirons have been instrumental in the total synthesis of numerous natural products. researchgate.net For example, N-(1-phenylethyl)aziridine-2-carbaldehyde is a key intermediate in the synthesis of the stimulant alkaloid (-)-cathinone. nih.gov The scaffold has also been used to construct piperidine (B6355638) and pyrrolidine (B122466) alkaloids, such as monomorine. frontiersin.org
Preparation of Pharmaceuticals and Bioactive Molecules: The regioselective ring-opening of N-(1-phenylethyl)aziridine derivatives provides access to enantiomerically pure amino alcohols and other frameworks found in pharmaceuticals. nih.gov Notable examples include the efficient synthesis of the antiarrhythmic drug (R)-mexiletine and the veterinary antimicrobial florfenicol. nih.gov
Access to Complex Scaffolds: The versatility of the aziridine ring allows for the construction of not just acyclic targets but also complex cyclic systems. An alkylative ring-opening followed by a ring-closing metathesis reaction has been used to synthesize a functionalized eight-membered heterocycle, demonstrating the potential for building macrocyclic structures. nih.gov
The table below highlights the diverse range of complex molecules synthesized using the N-(1-phenylethyl)aziridine framework.
Table 2: Selected Applications in the Asymmetric Synthesis of Bioactive Compounds| Target Compound | Class | Key Transformation | Precursor | Ref. |
|---|---|---|---|---|
| (-)-Cathinone | Alkaloid | Grignard addition to aziridine aldehyde | (2S,1'R)-N-(1-Phenylethyl)aziridine-2-carbaldehyde | nih.gov |
| (R)-Mexiletine | Pharmaceutical | Reductive ring-opening | (2R,1'R)-N-(1-Phenylethyl)aziridin-2-yl)methanol | nih.gov |
| Florfenicol | Pharmaceutical | Reductive ring-opening | (2R,1'S)-N-(1-Phenylethyl)aziridine ketone | nih.gov |
| Monomorine | Alkaloid | Regioselective ring-opening/cyclization | (2R)-Aziridine-2-carboxylate | frontiersin.org |
| Sphingoids & Ceramides | Lipids | Various functionalizations and ring-openings | N-(1-Phenylethyl)aziridine-2-carboxylates | nih.govconferenceseries.com |
The continued exploration of the N-(1-phenylethyl)aziridine scaffold promises to yield novel synthetic strategies for tackling even more complex molecular targets in the future.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves aziridine ring formation via nucleophilic substitution or cyclization of β-amino alcohols. For stereochemical control, chiral auxiliaries like (1S)-1-phenylethyl groups are introduced during ring closure. Techniques such as asymmetric catalysis (e.g., Sharpless epoxidation-derived strategies) or chiral pool synthesis (using enantiopure precursors) are critical. Characterization via polarimetry , HPLC with chiral columns , or NMR analysis (e.g., NOE experiments) confirms enantiomeric excess (e.e.) .
Q. How do structural modifications of the aziridine ring influence reactivity in ring-opening reactions?
- Methodological Answer : Substituents on the aziridine nitrogen (e.g., sulfonyl groups) or adjacent phenyl rings modulate ring strain and electrophilicity. For example, N-sulfonylation enhances electrophilicity, facilitating nucleophilic attack at the less-substituted carbon. Reactivity trends can be studied via kinetic assays (e.g., monitoring reaction rates with different nucleophiles) or DFT calculations to map transition-state energies .
Q. What analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : X-ray crystallography provides unambiguous stereochemical assignments (e.g., rac-2-Phenyl-1-sulfonyl aziridine structures) . LC-MS and HRMS confirm molecular mass, while 2D NMR (COSY, HSQC) resolves regioisomerism. For enantiopurity, chiral-phase GC or HPLC paired with polarimetric detection is standard .
Advanced Research Questions
Q. How can enantioselective catalysis be applied to synthesize this compound derivatives with high stereocontrol?
- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., thioureas) can induce asymmetry during aziridine formation. For example, Ha et al. demonstrated stereodivergent synthesis using enantiopure epoxides as precursors, achieving >95% e.e. via catalyst-controlled pathways . Optimization involves screening solvent polarity, temperature, and catalyst loading to minimize racemization.
Q. What mechanistic insights explain contradictory regioselectivity in aziridine ring-opening reactions reported in literature?
- Methodological Answer : Competing mechanisms (e.g., SN2 vs. SN1-like pathways) arise from substituent electronic effects. For instance, electron-withdrawing groups (EWGs) on the phenyl ring favor attack at the less-hindered carbon via SN2, while bulky N-substituents may shift selectivity. Isotopic labeling (e.g., 18O in nucleophiles) or kinetic isotope effect (KIE) studies can differentiate mechanisms .
Q. How does computational modeling aid in predicting the biological activity of aziridine-derived compounds?
- Methodological Answer : Molecular docking (e.g., with sphingolipid-metabolizing enzymes) and QSAR models correlate structural features (e.g., logP, H-bond donors) with bioactivity. For example, ceramide analogs derived from aziridines show apoptotic activity predicted by ADMET profiling and docking into caspase-3 active sites .
Q. What strategies resolve discrepancies in cytotoxicity data for aziridine-containing natural product analogs?
- Methodological Answer : Variability often stems from differences in cell line sensitivity or metabolic stability . Standardized assays (e.g., MTT or Annexin V/PI staining across multiple cell lines) and metabolite profiling (e.g., LC-MS/MS to track prodrug activation) clarify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
